N-{[5-(pyridin-4-yl)-2H-tetrazol-2-yl]methyl}benzamide
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Overview
Description
N-{[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}BENZAMIDE is a chemical compound with the molecular formula C14H12N6O It is known for its unique structure, which includes a pyridine ring, a tetrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}BENZAMIDE typically involves the reaction of 4-pyridinecarboxaldehyde with sodium azide to form the tetrazole ring. This intermediate is then reacted with benzoyl chloride to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-{[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide
- N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide
Uniqueness
N-{[5-(4-PYRIDINYL)-2H-TETRAZOL-2-YL]METHYL}BENZAMIDE is unique due to its combination of a pyridine ring, a tetrazole ring, and a benzamide group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C14H12N6O |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-[(5-pyridin-4-yltetrazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C14H12N6O/c21-14(12-4-2-1-3-5-12)16-10-20-18-13(17-19-20)11-6-8-15-9-7-11/h1-9H,10H2,(H,16,21) |
InChI Key |
CFBLNTIWSPFUHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCN2N=C(N=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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